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molecular formula C11H13BrOS B8329041 8-(2-Bromoethoxy)-3,4-dihydro-2H-1-benzothiopyran

8-(2-Bromoethoxy)-3,4-dihydro-2H-1-benzothiopyran

Cat. No. B8329041
M. Wt: 273.19 g/mol
InChI Key: AAWTVIPAGMUDQL-UHFFFAOYSA-N
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Patent
US05389668

Procedure details

1 g (6.015 mmol) of 8-thiochromanol is dissolved in 2.26 g (12.03 mmol) of 1,2-dibromoethane. 5.6 cm3 of a 1.6N NaOH solution are added dropwise. The mixture is heated to 100° C.; after 2 hours, the solution reaches pH 7. The mixture is allowed to cool. 100 cm3 of a 2N NaOH solution are added. The mixture is extracted with CH2Cl2 and then dried over MgSO4. Purification over a silica column (eluant: petroleum ether/CH2Cl2 2: 1) yields the desired compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
[S:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:11])[CH2:4][CH2:3][CH2:2]1.[Br:12][CH2:13][CH2:14]Br.[OH-].[Na+]>>[Br:12][CH2:13][CH2:14][O:11][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[S:1][CH2:2][CH2:3][CH2:4]2 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1CCCC2=CC=CC(=C12)O
Name
Quantity
2.26 g
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification over a silica column (eluant: petroleum ether/CH2Cl2 2: 1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCOC=1C=CC=C2CCCSC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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